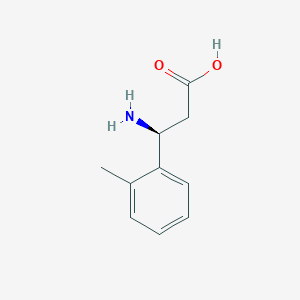
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methyl-phenyl compound with a compound containing an appropriately protected α-amino acid functionality. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a carboxylic acid group and an amino group attached to the same carbon (forming an α-amino acid structure), along with a phenyl ring substituted with a methyl group at the second position .Chemical Reactions Analysis
As an α-amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. For example, it could react with bases to form a salt, or with acylating agents to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amino group and a carboxylic acid group would make it a zwitterion at certain pH values, which could affect its solubility and other properties .Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, have been extensively researched for their anticancer properties. These compounds have been observed to possess significant antitumor efficacy, which has sparked considerable interest in their potential as traditional and modern anticancer agents. The rich medicinal tradition of cinnamic acid derivatives, despite being underutilized for several decades, has seen a resurgence in attention towards their antitumor potentials in the last two decades. This renewed focus aims to leverage the chemical versatility of these compounds for medicinal research, particularly in developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Metabolic and Probiotic Effects
Propionibacterium freudenreichii, which metabolizes compounds similar to this compound, demonstrates the metabolic versatility of these substances. This bacterium, used in cheese ripening and recognized for its probiotic effects, showcases the broader implications of such compounds in food science and human health. The metabolic pathways, including the synthesis of vitamins and amino acids, highlight the interconnectedness of these chemical processes and their impact on flavor compounds and health-promoting activities (Thierry et al., 2011).
Antioxidant and Pharmacological Activities
Chlorogenic Acid (CGA), structurally related to this compound, has been identified as a potent dietary polyphenol with a broad spectrum of therapeutic roles. Its biological activities include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antimicrobial effects. CGA's ability to modulate lipid metabolism and glucose homeostasis suggests a critical role in managing conditions such as cardiovascular disease, diabetes, and obesity. This highlights the pharmacological importance of structurally similar compounds in offering natural solutions for a wide range of disorders (Naveed et al., 2018).
Flavour Compounds in Foods
The role of branched chain aldehydes, derived from amino acids similar to this compound, in food flavoring, emphasizes the significance of these compounds beyond their pharmacological applications. Their formation and breakdown pathways are crucial in determining the flavor profiles of various fermented and non-fermented food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food, demonstrating the intersection of chemistry and food science (Smit, Engels, & Smit, 2009).
Neurodegenerative and Psychiatric Diseases
Ursolic acid, which shares a similar realm of biological activity with this compound, has been reported to possess anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its neuroprotective effects in various brain-related disorders, such as Alzheimer's disease, Parkinson's disease, and depression, underscore the potential therapeutic benefits of structurally related compounds. These effects are primarily attributed to its antioxidant and anti-inflammatory mechanisms, offering insights into managing neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426157 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736131-48-9 | |
| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (S)-3-amino-3-(o-tolyl)propanoic acid in pharmaceutical research?
A1: (S)-3-amino-3-(o-tolyl)propanoic acid is a key intermediate in the synthesis of Cathepsin inhibitors []. Cathepsins are a family of proteases involved in various physiological and pathological processes, making them attractive targets for drug development.
Q2: How is (S)-3-amino-3-(o-tolyl)propanoic acid typically prepared?
A2: The research paper focuses on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid []. This suggests that researchers are exploring environmentally friendly and potentially more efficient methods for synthesizing this important building block for Cathepsin inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




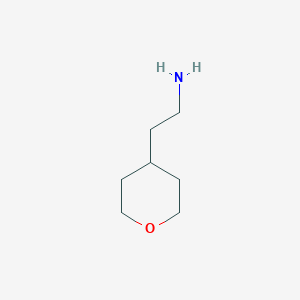


![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)
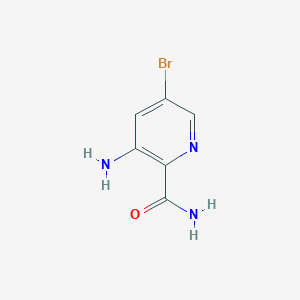

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
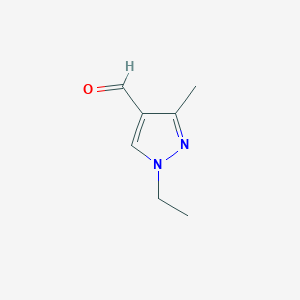

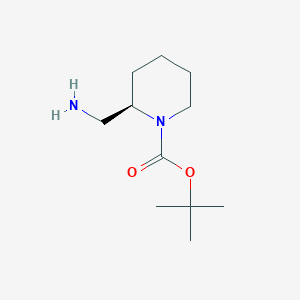
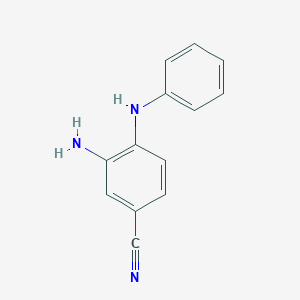
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
